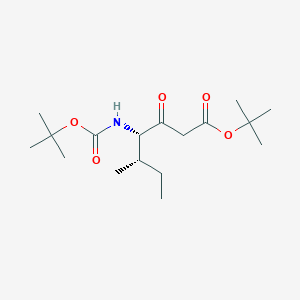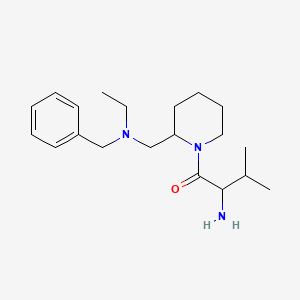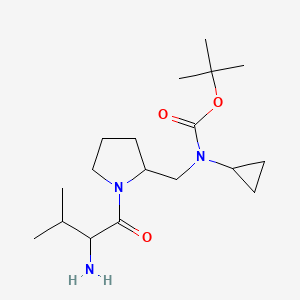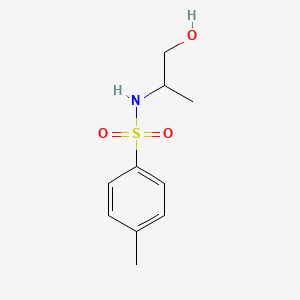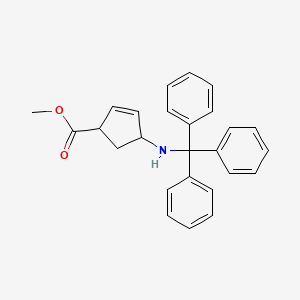![molecular formula C17H24O12 B14794490 methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesamoside is an iridoid glycoside found in various plants, including sesame (Sesamum indicum L.) . It is known for its diverse biological activities and potential health benefits. Iridoid glycosides are a class of secondary metabolites that are often involved in plant defense mechanisms and have been studied for their pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sesamoside typically involves the extraction from plant sources, particularly sesame leaves . The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of sesamoside is primarily based on large-scale extraction from sesame plants. The process involves cultivating sesame plants, harvesting the leaves at optimal growth stages, and performing solvent extraction and purification on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Sesamoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize sesamoside.
Reduction: Reducing agents like sodium borohydride are employed to reduce sesamoside.
Hydrolysis: Acidic or basic conditions can hydrolyze sesamoside to yield its aglycone and sugar components.
Major Products Formed: The major products formed from these reactions include the aglycone form of sesamoside and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Sesamoside exerts its effects through multiple molecular targets and pathways. It interacts with targets related to glucose and lipid metabolism, nucleotide metabolism, and inflammatory responses . One of the key targets is aldose reductase (AKR1B1), which plays a crucial role in sesamoside’s response to hypoxia . The compound’s antioxidant and antiglycation activities also contribute to its overall mechanism of action .
Comparación Con Compuestos Similares
- Lamalbid
- Shanzhiside methyl ester
- Acteoside
- Pedaliin
- Isoacteoside
Sesamoside stands out due to its distinct antioxidant and anti-hypoxic properties, making it a valuable compound for further research and application .
Propiedades
Fórmula molecular |
C17H24O12 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
methyl (2R,6R)-5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6?,7?,8?,9?,10?,11?,12?,14?,15?,16-,17+/m1/s1 |
Clave InChI |
XZVXEPPPQBLGMQ-YIXQBNCKSA-N |
SMILES isomérico |
C[C@@]12C3C(OC=C([C@]3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

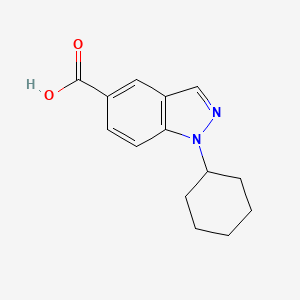
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

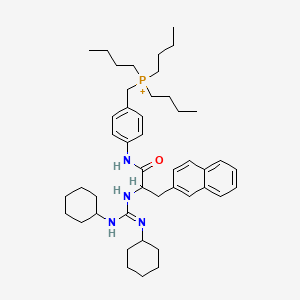
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
